Cholesteryl octanoate
Overview
Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Ph
Mechanism of Action
Target of Action
Cholesteryl caprylate, also known as Cholesterol n-Octanoate or Cholesteryl octanoate, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETPs play a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .
Mode of Action
Cholesteryl caprylate interacts with its target, CETP, through a process known as the tunnel mechanism . In this process, the CETP N-terminal β-barrel domain penetrates the High-Density Lipoprotein (HDL) surface, stimulating the C-terminal β-barrel domain to penetrate Low-Density Lipoprotein (LDL) or Very Low-Density Lipoprotein (VLDL) surface, forming a ternary complex for cholesteryl ester transfer .
Biochemical Pathways
Cholesteryl caprylate affects the cholesterol homeostasis pathway . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between HDLs and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Pharmacokinetics
It’s known that the compound is used in specified quality tests and assays as specified in the usp compendia .
Result of Action
The molecular and cellular effects of Cholesteryl caprylate’s action involve the regulation of cholesterol levels. By interacting with CETP, it influences the transfer of cholesteryl esters among lipoproteins, thereby affecting plasma cholesterol levels . This can have significant implications for conditions like atherosclerotic cardiovascular disease (ASCVD), where cholesterol levels play a critical role .
Biochemical Analysis
Biochemical Properties
Cholesteryl octanoate participates in biochemical reactions primarily through its interactions with enzymes and proteins. It is a substrate for enzymes such as cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters among lipoproteins . The interaction between this compound and these enzymes is crucial for maintaining lipid homeostasis in the body .
Cellular Effects
This compound influences various cellular processes. It is involved in lipid metabolism, affecting the function of cells by altering their lipid composition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. For instance, it is a substrate for CETP, which transfers cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL) . This process is crucial for maintaining cholesterol balance in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in studies involving the this compound breath test for assessing pancreatic exocrine insufficiency, the recovery of 13 CO2 was observed to vary over time .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway. It is a substrate for CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is part of the reverse cholesterol transport pathway, which is crucial for maintaining cholesterol homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of lipoprotein particles. CETP plays a key role in this process by facilitating the exchange of cholesteryl esters from HDL for triglycerides in apoB containing lipoproteins, such as LDL .
Subcellular Localization
The subcellular localization of this compound is primarily associated with lipoprotein particles in the cytoplasm and the endoplasmic reticulum, where lipid metabolism occurs
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-SJTWHRLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152038 | |
Record name | Cholesteryl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Cholesteryl caprylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1182-42-9 | |
Record name | Cholesteryl caprylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-ene-3-β-yl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHOLESTERYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cholesteryl octanoate, also known as cholesteryl caprylate, is a cholesterol ester that can be used as a marker for pancreatic enzyme activity. When administered orally, this compound is hydrolyzed by pancreatic carboxyl ester lipase (cholesterol esterase) to release octanoic acid. This octanoic acid is then absorbed, metabolized to 14CO2 (if a radiolabeled form is used), and excreted in the breath. By measuring the rate of 14CO2 appearance in breath, the activity of pancreatic enzymes can be assessed. This forms the basis for the this compound breath test, a non-invasive method for detecting pancreatic insufficiency. [, , , , ]
A: this compound has the molecular formula C35H60O2 and a molecular weight of 513 g/mol. [, , , , ] Crystallographic studies have revealed that this compound molecules are arranged in monolayers with their long axes antiparallel and severely tilted. [] This arrangement, known as Monolayer Type II packing, involves close packing of cholesteryl groups within the monolayers. [] Spectroscopic data, including 1H NMR and LC-MS, has been used to confirm the structure and isotopic enrichment of synthesized this compound. []
A: this compound has been investigated for its compatibility with various materials, particularly in the context of polymer blends. Studies have shown that the addition of this compound to poly(ethyl methacrylate)–poly(vinyl acetate) blends can enhance miscibility, as indicated by the merging of loss peaks in dynamic mechanical analysis (DMA) studies. [] Microscopic analysis revealed a single-phase ordered structure, suggesting improved compatibility between the polymers in the presence of this compound. []
A: this compound exhibits a cholesteric liquid crystalline phase, a state of matter characterized by its unique optical properties. [, , ] This phase arises from the chiral nature of this compound molecules, leading to a helical arrangement within the liquid crystal. This helical structure selectively reflects specific wavelengths of light, resulting in vivid iridescent colors. [, , ] This property has made this compound and related compounds valuable in applications such as temperature sensors, displays, and optical filters.
A: Studies on binary mixtures of this compound with other compounds like nonyloxybenzoic acid (NOBA) have revealed intriguing phase transitions. [, ] While pure this compound exhibits a monotropic cholesteric phase upon cooling, the addition of NOBA induces the formation of smectic A (SmA) and twist grain boundary A (TGBA) phases within specific concentration ranges. [] These findings highlight the sensitivity of liquid crystalline phase behavior to the presence of other molecules and the potential for tailoring phase transitions through composition control.
A: Various analytical techniques have been employed to characterize and quantify this compound in different contexts. High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) and liquid chromatography-mass spectrometry (LC-MS) have been used to determine the purity and isotopic enrichment of synthesized this compound. [] Atomic force microscopy (AFM) has been utilized to investigate the morphology of this compound ultrathin films. [] Additionally, thermal analytical techniques like differential scanning calorimetry (DSC) and thermoanalytical microscopy have been employed to study the phase transitions of this compound and its mixtures. [, , ]
A: Research on this compound and related cholesteryl esters has a rich history, driven by their significance in biological systems and their unique liquid crystalline properties. Early studies focused on elucidating their crystal structures and phase transitions, laying the foundation for understanding their behavior in more complex systems. [] Subsequent research explored their roles in biological membranes, lipid metabolism, and disease states like atherosclerosis. [] More recently, the development of breath tests utilizing this compound as a marker for pancreatic function has opened new avenues for non-invasive diagnostic tools. [, , , , ]
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